Cas no 897456-65-4 (N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide)

N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a substituted imidazole moiety via a thioether bridge. Its structural design incorporates a 4-chlorophenyl group, enhancing its potential as a bioactive intermediate in pharmaceutical and agrochemical applications. The compound's imidazole-thioether functionality suggests utility in coordination chemistry or as a ligand in catalytic systems. Its benzamide component may contribute to stability and solubility, making it suitable for further derivatization. The presence of a methyl substituent on the benzamide ring could influence steric and electronic properties, potentially optimizing binding affinity in target interactions. This compound is of interest for research in medicinal chemistry and material science.
N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide structure
897456-65-4 structure
Product Name:N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide
CAS No:897456-65-4
MF:C19H18ClN3OS
MW:371.883721828461
CID:5479778
Update Time:2025-10-29

N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide
    • Benzamide, N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]thio]ethyl]-2-methyl-
    • N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide
    • Inchi: 1S/C19H18ClN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: WDVHNNUPWLODHM-UHFFFAOYSA-N
    • SMILES: C(NCCSC1NC(C2=CC=C(Cl)C=C2)=CN=1)(=O)C1=CC=CC=C1C

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 11.54±0.10(Predicted)

N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide Pricemore >>

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Additional information on N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide

Research Brief on N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide (CAS: 897456-65-4)

In recent years, the compound N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide (CAS: 897456-65-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole-thioether and benzamide structural motifs, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 897456-65-4, highlighting a novel, high-yield method that improves scalability and purity. The researchers employed a multi-step synthesis involving the condensation of 4-chlorophenyl imidazole with a thioethyl linker, followed by amidation with 2-methylbenzoic acid derivatives. This approach not only enhanced the efficiency of production but also reduced the formation of by-products, which is critical for pharmaceutical applications.

Pharmacological evaluations of N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide have revealed its potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated significant activity against protein kinases such as JAK2 and EGFR, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing kinase inhibitors, particularly for conditions like rheumatoid arthritis and certain cancers.

Further investigations into the compound's mechanism of action have utilized molecular docking and dynamics simulations. These computational studies identified key interactions between 897456-65-4 and the ATP-binding sites of target kinases, explaining its high selectivity and potency. Additionally, in vivo studies in murine models have shown favorable pharmacokinetic profiles, including good oral bioavailability and moderate half-life, supporting its candidacy for further preclinical development.

Despite these promising results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Recent toxicology studies have indicated dose-dependent hepatotoxicity in animal models, necessitating structural modifications to improve its therapeutic index. Researchers are currently exploring derivatives of 897456-65-4 with altered substituents on the benzamide and imidazole rings to enhance efficacy and reduce adverse effects.

In conclusion, N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide represents a compelling candidate for drug development, with its unique chemical structure and promising biological activity. Ongoing research aims to address its limitations and unlock its full therapeutic potential, paving the way for future clinical applications.

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